Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound with the molecular formula C6H3F9O3. It is known for its unique chemical properties, including high thermal stability and non-flammability, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of hexafluoroisopropanol with 2,2,2-trifluoroethyl chloroformate. The reaction typically occurs under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbonates can be formed.
Hydrolysis Products: The primary products of hydrolysis are hexafluoroisopropanol and 2,2,2-trifluoroethanol.
Scientific Research Applications
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its chemical stability and reactivity. The fluorinated groups provide resistance to oxidation and thermal degradation, making it an effective component in high-performance applications. The compound can act as a radical scavenger, preventing unwanted side reactions in chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- 2,2,2-Trifluoroethyl methyl carbonate
Uniqueness
Hexafluoroisopropyl 2,2,2-trifluoroethyl carbonate stands out due to its combination of hexafluoroisopropyl and trifluoroethyl groups, which confer exceptional thermal stability and non-flammability. This makes it more suitable for applications in high-temperature environments and safety-critical applications compared to its analogs .
Properties
Molecular Formula |
C6H3F9O3 |
---|---|
Molecular Weight |
294.07 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H3F9O3/c7-4(8,9)1-17-3(16)18-2(5(10,11)12)6(13,14)15/h2H,1H2 |
InChI Key |
ZNVGKMRWNZPXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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